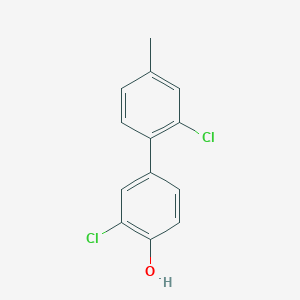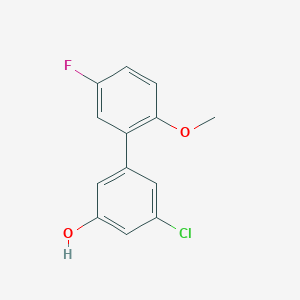
5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95%
Overview
Description
5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% (5-CTCP) is a synthetic compound that has been studied for its potential applications in various fields of scientific research. 5-CTCP is a white crystalline solid that has a molecular weight of 217.62 g/mol. It is a thiophene-based carboxylic acid, which is an important component of many thiophene-based compounds. 5-CTCP has been investigated for its potential use in the synthesis of other compounds, as an antimicrobial agent, and for its potential therapeutic applications.
Scientific Research Applications
5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has been studied for its potential applications in various fields of scientific research. It has been investigated for its potential use in the synthesis of other compounds, as an antimicrobial agent, and for its potential therapeutic applications. In particular, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has been studied for its potential use in the synthesis of other thiophene-based compounds. It has been shown to be a useful building block for the synthesis of other thiophene-based compounds, such as 5-chloro-2-thiophenecarboxylic acid. 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has also been investigated for its potential as an antimicrobial agent. It has been shown to have strong antibacterial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases and conditions.
Mechanism of Action
The mechanism of action of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is not fully understood. However, it is believed that the compound inhibits the growth of bacteria by interfering with the production of bacterial cell wall components. In addition, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has been shown to have anti-inflammatory and antioxidant properties. It is believed that these properties may be due to the compound's ability to scavenge reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% are not yet fully understood. However, it has been shown to have antibacterial, anti-inflammatory, and antioxidant properties. In addition, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% has been shown to have cytotoxic effects on certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% in laboratory experiments is its high purity. The purity of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is typically 95%, which makes it suitable for use in a variety of laboratory experiments. In addition, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is relatively stable and can be stored at room temperature. However, there are some limitations to using 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% in laboratory experiments. For example, the compound is not soluble in water, which can limit its use in some experiments. In addition, 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is a relatively expensive compound, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research on 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95%. First, further research is needed to better understand the mechanism of action of the compound. In addition, further research is needed to explore the potential therapeutic applications of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95%. For example, further research is needed to evaluate the potential of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% to treat a variety of diseases and conditions. Finally, further research is needed to explore the potential of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% as a building block for the synthesis of other compounds.
Synthesis Methods
5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is synthesized by a process known as the Knoevenagel condensation. This process involves the reaction of a thiophene-based carboxylic acid with an aldehyde or ketone in the presence of an acid catalyst. The reaction produces a thiophene-based carboxylic acid product, which is then purified by recrystallization. The recrystallization process removes any impurities and ensures that the product is of the highest purity. The purity of 5-(2-Carboxythiophene-4-yl)-2-chlorophenol, 95% is typically 95%.
properties
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3S/c12-8-2-1-6(3-9(8)13)7-4-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVNIGOOBXKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686015 | |
| Record name | 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Carboxythiophene-4-YL)-2-chlorophenol | |
CAS RN |
1262002-39-0 | |
| Record name | 2-Thiophenecarboxylic acid, 4-(4-chloro-3-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262002-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chloro-3-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















